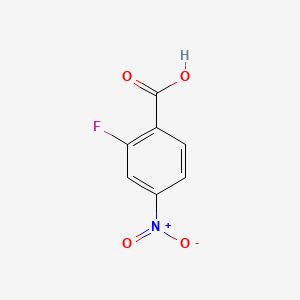
2-氟-4-硝基苯甲酸
概述
描述
2-Fluoro-4-nitrobenzoic acid is an organic compound with the molecular formula C7H4FNO4 and a molecular weight of 185.11 g/mol . It is characterized by the presence of a fluorine atom and a nitro group attached to a benzoic acid core. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
科学研究应用
2-Fluoro-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It’s known that nitrobenzoic acids can interact with various biological targets, including enzymes and receptors, depending on their specific structures and substituents .
Mode of Action
Nitrobenzoic acids are often involved in electron transfer reactions, and the nitro group can undergo reduction to form a variety of reactive intermediates . The fluorine atom, being highly electronegative, can influence the electronic properties of the molecule, potentially affecting its interactions with biological targets .
Biochemical Pathways
Nitrobenzoic acids can participate in various biochemical reactions, including redox reactions and nucleophilic substitutions .
Pharmacokinetics
As a small, polar molecule, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body. The nitro group may undergo metabolic reduction, and the compound is likely excreted in the urine .
Result of Action
Nitrobenzoic acids can induce oxidative stress and may have cytotoxic effects .
Action Environment
The action, efficacy, and stability of 2-Fluoro-4-nitrobenzoic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For instance, the acidity or alkalinity of the environment can affect the ionization state of the carboxylic acid group, potentially influencing its interactions with biological targets .
生化分析
Biochemical Properties
For instance, 4-Fluoro-2-nitrobenzoic acid has been found to enhance the binding of insulin to adipocytes , suggesting that 2-Fluoro-4-nitrobenzoic acid might have similar interactions.
Cellular Effects
Nitro compounds are known to have significant effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitro compounds are known to undergo various reactions, including reduction and coupling reactions . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Fluoro-4-nitrobenzoic acid involves the oxidation of 2-fluoro-4-nitrotoluene. The reaction typically uses potassium permanganate (KMnO4) as the oxidizing agent in an alkaline medium. The reaction mixture is heated to around 95°C, and the process involves multiple additions of KMnO4 over several hours .
Another method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. This method is particularly useful for preparing radio-labeled derivatives of the compound .
Industrial Production Methods
Industrial production of 2-Fluoro-4-nitrobenzoic acid often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or other separation techniques .
化学反应分析
Types of Reactions
2-Fluoro-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo further oxidation to form different derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Reduction: 2-Fluoro-4-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: Higher oxidation state derivatives of benzoic acid.
相似化合物的比较
Similar Compounds
- 2-Fluoro-3-nitrobenzoic acid
- 4-Fluoro-2-nitrobenzoic acid
- 2-Fluoro-5-nitrobenzoic acid
Uniqueness
2-Fluoro-4-nitrobenzoic acid is unique due to the specific positioning of the fluorine and nitro groups on the benzoic acid ring. This positioning can influence its reactivity and binding properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .
属性
IUPAC Name |
2-fluoro-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWFMFZFCKADEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307207 | |
| Record name | 2-Fluoro-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403-24-7 | |
| Record name | 2-Fluoro-4-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 403-24-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluoro-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine?
A1: The crystal structure of 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine, synthesized using 2-Fluoro-4-nitrobenzoic acid as a starting material, reveals key structural insights. [] The dihedral angle between the thiadiazole and benzene rings is 27.1° [], indicating a degree of twist between these two aromatic systems. This information helps understand the spatial arrangement of the molecule and its potential interactions with other molecules. Additionally, the crystal packing is stabilized by intermolecular N—H⋯N and C—H⋯O hydrogen bonds [], contributing to the compound's solid-state properties.
Q2: Can you describe a practical synthesis of 4-amino-2-fluoro-N-methyl-benzamide starting from 2-Fluoro-4-nitrobenzoic acid?
A2: The paper outlines a concise synthesis route:
- Oxidation: 2-Fluoro-4-nitrotoluene is oxidized to 2-Fluoro-4-nitrobenzoic acid using potassium permanganate and a phase transfer catalyst, achieving a 74% yield [].
- Chlorination and Amination: 2-Fluoro-4-nitrobenzoic acid is converted to N-methyl-2-fluoro-4-nitrobenzamide via chlorination and subsequent amination. This step boasts a high yield of 95% [].
- Hydrogenation: Finally, N-methyl-2-fluoro-4-nitrobenzamide undergoes hydrogenation using Pd/C as a catalyst, affording 4-amino-2-fluoro-N-methyl-benzamide in an excellent 98% yield [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


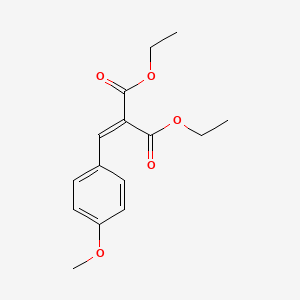




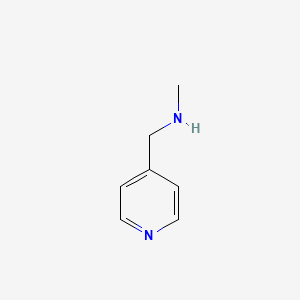


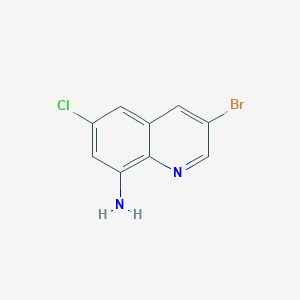
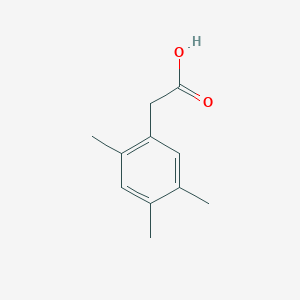

![Methyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1330449.png)
